molecular formula C23H30O4 B1142827 15α-Acetoxy-gestodene CAS No. 267650-77-1

15α-Acetoxy-gestodene

Cat. No.: B1142827
CAS No.: 267650-77-1
M. Wt: 370.5 g/mol
InChI Key: GZSAUEDPTSFXCG-GXYAOEHPSA-N
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Description

Contextualizing Gestodene (B1671452) Analogues in Synthetic Progestogen Research

Gestodene, a potent third-generation progestin, is a testament to the progress in this field. researchgate.netnih.gov It belongs to the 19-nortestosterone derivative family and is distinguished by its high efficacy. researchgate.net The exploration of gestodene analogues is driven by the quest to modulate its biological activity further. Researchers have investigated various modifications to the gestodene molecule to create new progestogens with potentially improved characteristics. researchgate.net The newer generations of progestogens, including gestodene, were developed with the aim of having weak or no androgenic effects. nih.gov

Significance of Stereospecific Modifications in Steroid Chemistry

The three-dimensional arrangement of atoms within a steroid molecule, known as its stereochemistry, is paramount to its biological function. Even subtle changes in the orientation of a single functional group can dramatically alter how the molecule interacts with its biological targets, such as steroid receptors. researchgate.net

The introduction of a hydroxyl group at the 15α position is a key stereospecific modification. researchgate.netmdpi.com This specific orientation is crucial, as different isomers (e.g., 15β-hydroxy) can lead to different biological outcomes. researchgate.net The 15α-hydroxylation is a critical step in the synthesis of some modern steroidal drugs. mdpi.com This precision is often achieved through microbial hydroxylation, a process that utilizes microorganisms to introduce hydroxyl groups at specific positions on the steroid nucleus with high selectivity. researchgate.net

Scope of Academic Inquiry into 15α-Acetoxy-gestodene

Academic and industrial research into this compound primarily revolves around its role as a key intermediate in the synthesis of gestodene. google.comcymitquimica.com Scientific inquiry focuses on optimizing its synthesis and understanding its chemical properties. It is also identified as an impurity in gestodene preparations, designated as "Gestodene EP impurity F". synthinkchemicals.com The study of such intermediates and impurities is crucial for ensuring the purity and quality of the final active pharmaceutical ingredient.

A significant part of the research involves developing efficient synthetic routes. For instance, patents describe methods for preparing 15α-acetoxy-18-methyl-estr-4-en-3,17-dione, a direct precursor, and its subsequent conversion. google.comgoogleapis.com This includes steps like the selective protection of carbonyl groups and elimination reactions to introduce the necessary double bond for the final gestodene structure. google.com The table below summarizes some of the key research findings related to the synthesis and characterization of this compound and its precursors.

Research Focus Key Findings Significance
Synthesis Intermediate 15α-Acetoxy-18-methyl-4-estren-3,17-dione is a crucial intermediate in gestodene synthesis. cymitquimica.comEnables the production of the potent progestogen, gestodene. researchgate.net
Stereoselective Synthesis Microbial hydroxylation, for example with Penicillium raistrickii, can introduce the 15α-hydroxyl group stereospecifically. researchgate.netEnsures the correct three-dimensional structure for desired biological activity.
Chemical Synthesis Steps The synthesis involves reactions such as selective ketal protection, ethynylation, and elimination of the 15-acetoxy group. google.comProvides a pathway to transform the intermediate into the final gestodene molecule.
Impurity Identification This compound is classified as Gestodene EP Impurity F. synthinkchemicals.comImportant for quality control and regulatory purposes in pharmaceutical manufacturing.

The study of this compound, therefore, provides valuable insights into the intricate processes of steroid synthesis and the continuous efforts to refine the production of important therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

267650-77-1

Molecular Formula

C23H30O4

Molecular Weight

370.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,15S,17R)-13-ethyl-17-ethynyl-17-hydroxy-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-15-yl] acetate

InChI

InChI=1S/C23H30O4/c1-4-22-11-10-18-17-9-7-16(25)12-15(17)6-8-19(18)21(22)20(27-14(3)24)13-23(22,26)5-2/h2,12,17-21,26H,4,6-11,13H2,1,3H3/t17-,18+,19+,20-,21+,22-,23-/m0/s1

InChI Key

GZSAUEDPTSFXCG-GXYAOEHPSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1[C@H](C[C@]2(C#C)O)OC(=O)C)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CCC12CCC3C(C1C(CC2(C#C)O)OC(=O)C)CCC4=CC(=O)CCC34

Synonyms

(15α,17α)-15-(Acetyloxy)-13-ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one

Origin of Product

United States

Precursor Chemistry and Intermediate Transformations in Gestodene Synthesis Pathways Relevant to 15α Acetoxy Gestodene

Characterization of 15-Hydroxylated Steroid Intermediates

The cornerstone of modern Gestodene (B1671452) synthesis is the creation of a 15α-hydroxylated intermediate. nih.govresearchgate.net This key step is most efficiently achieved through microbial biotransformation, where filamentous fungi like Penicillium raistrickii are utilized for their ability to perform regio- and stereoselective hydroxylation on steroid precursors. researchgate.net The primary starting material for this transformation is often 13-ethyl-gon-4-ene-3,17-dione (D-ethylgonendione). researchgate.net

The introduction of the 15α-hydroxyl group is catalyzed by a specific cytochrome P450 monooxygenase system within the microorganism. nih.gov Research has identified and characterized the P450pra gene from P. raistrickii, which is solely responsible for this crucial 15α-hydroxylation activity. nih.gov The resulting intermediate, 15α-hydroxy-13-ethyl-gon-4-ene-3,17-dione, serves as the direct precursor for subsequent acylation. googleapis.comresearchgate.net

Characterization of this hydroxylated intermediate involves comparing its physicochemical properties to the original substrate. The introduction of the polar hydroxyl group significantly alters the molecule's properties, as detailed in the table below. nih.govmdpi.com

Table 1: Physicochemical Property Changes upon 15α-Hydroxylation

Property Precursor (e.g., B-nor-androstenedione) 15α-Hydroxy Intermediate (e.g., 15α-hydroxy-B-nor-androstenedione)
Water Solubility Low Significantly Increased nih.gov
Lipophilicity (Log P) High Decreased nih.govmdpi.com

| Chromatographic Mobility | Higher | Lower (due to increased polarity) |

These changes are critical for industrial separation and purification processes, allowing for the isolation of the desired 15α-hydroxylated intermediate before proceeding with the synthesis.

Role of Double Bond Migration (e.g., Δ15 to Δ14) in Intermediate Formation

While the goal is the Δ15 isomer for Gestodene, the chemistry of steroid double bonds allows for migration under certain conditions, particularly acid catalysis. researchgate.net During the synthesis pathway, intermediates containing a C15-C16 double bond (Δ15) can be susceptible to isomerization, leading to the formation of the thermodynamically competing Δ14 isomer (a C14-C15 double bond). researchgate.netacs.org

This migration is a key consideration, as the presence of the Δ14 isomer represents a significant impurity. For instance, treatment of a 15,16-dehydro ketone with acid can lead to an equilibrium mixture of the Δ14 tautomer and the starting Δ15 compound. researchgate.net The stability of the Δ15-olefin versus the Δ14-olefin is a critical factor, with the Δ15 position often being the kinetically favored product in elimination reactions, while the Δ14 can be the thermodynamically more stable product in some steroid skeletons. researchgate.net

Table 2: Example of Acid-Catalyzed Double Bond Isomerization

Starting Intermediate Reaction Condition Resulting Products

Controlling the reaction conditions, such as pH and temperature, is therefore essential to prevent this unwanted isomerization and ensure the purity of the Δ15 intermediate required for the final steps of Gestodene synthesis.

Intermediates with Phenylsulfoxide or Halogen Substitutions (e.g., 16-bromo) in Relation to 15,16-Dehydro Compounds

To create the crucial C15-C16 double bond from a saturated steroid ring, chemical strategies involving elimination reactions are employed. A common method involves the introduction of a leaving group at the C16 position, which can then be eliminated to form the desired olefin. Halogenated intermediates, particularly 16-bromo steroids, are well-documented precursors for this transformation. researchgate.netacs.org

A typical synthetic sequence involves the following steps:

Enol Acetate (B1210297) Formation: The C17-ketone is converted to its enol acetate.

Bromination: The enol acetate is brominated, which selectively introduces a bromine atom at the C16 position, yielding a 16-bromo derivative. researchgate.net

Dehydrohalogenation: The 16-bromo intermediate is then treated with a base, such as potassium t-butoxide, to induce an elimination reaction, removing HBr and forming the 15,16-double bond. researchgate.net

Table 3: Synthetic Pathway to 15,16-Dehydro Compounds via a 16-Bromo Intermediate

Step Reactant Reagents Product
1 Estrone (B1671321) Methyl Ether Acetic Anhydride Enol Acetate of Estrone Methyl Ether researchgate.net
2 Enol Acetate Intermediate Bromine (Br₂) 16-Bromo Derivative researchgate.net

This pathway provides a reliable chemical route to the 15,16-dehydro (Δ15) structure, which is a key structural feature of Gestodene.

Analysis of Side Reactions and Byproducts in Steroid Acylation and Dehydration

The final stages of forming the 15α-acetoxy and subsequent Δ15-diene structure are susceptible to side reactions and byproduct formation. The two key reactions are the acylation of the 15α-hydroxyl group and the dehydration (elimination) of the resulting acetate.

Acylation: During the esterification of the 15α-hydroxyl group to form 15α-acetoxy-gestodene, side reactions are generally minimal if conditions are controlled. However, incomplete reactions can leave unreacted starting material, complicating purification.

Dehydration/Elimination: The dehydration step is more prone to byproduct formation. This step involves eliminating the 15α-acetoxy group to form the C15-C16 double bond.

Isomer Formation: As discussed in section 3.2, migration of the newly formed Δ15 double bond to the Δ14 position can occur, especially under acidic conditions, leading to isomeric impurities. researchgate.netacs.org

Polymerization: Acid-catalyzed conditions, sometimes used in dehydration, can lead to the polymerization of α-hydroxy ketone moieties, resulting in non-steroidal, tar-like byproducts that are difficult to remove. mdpi.com

Alternative Elimination Pathways: Depending on the stereoelectronic arrangement and the reaction mechanism (e.g., E1 vs. E2), elimination could potentially occur in a different direction if other protons are accessible, leading to different dienone isomers. core.ac.ukau.dk

Table 4: Potential Side Reactions and Byproducts

Reaction Step Desired Reaction Potential Side Reaction/Byproduct Reference
Dehydration/Ethynylation Elimination of 15-acetoxy group Competition from ethynylation at C17 google.com
Dehydration Formation of Δ15 double bond Isomerization to Δ14 double bond researchgate.net
Dehydration Formation of Δ15 double bond Acid-catalyzed polymerization mdpi.com

Careful selection of reagents, such as using specific bases for the elimination, and strict control over temperature and pH are paramount to maximize the yield of the desired 15α-acetoxy and final Gestodene products while minimizing these impurities. googleapis.com

Stereochemistry and Regioselectivity in the Synthesis of 15α Acetoxy Gestodene and Analogues

Regioselective Introduction of the 15α-Acetoxy Moiety

The introduction of an acetoxy group at the C-15 position of the steroid skeleton with α-stereochemistry is a critical step in the synthesis of 15α-acetoxy-gestodene. This process is typically achieved through a two-step sequence: initial hydroxylation to introduce a hydroxyl group, followed by acetylation. The primary challenge lies in achieving regioselectivity, ensuring the hydroxyl group is introduced specifically at the C-15 position and not at other potentially reactive sites on the steroid.

Microbial hydroxylation has emerged as a highly effective strategy for achieving this regioselectivity. The industrial production of gestodene (B1671452) often utilizes a key intermediate, 15α-hydroxy-13-ethyl-gon-4-ene-3,17-dione (15α-OH-DE), which is synthesized through the biotransformation of 13-ethyl-gon-4-ene-3,17-dione (DE) by the fungus Penicillium raistrickii. nih.gov This biocatalytic approach offers remarkable specificity for the 15α-position, overcoming the limitations of traditional chemical methods that often yield a mixture of products. The enzymatic machinery of the microorganism, particularly cytochrome P450 monooxygenases, is adept at catalyzing hydroxylation at sterically hindered positions with high regio- and stereoselectivity. researchgate.net

While microbial methods are prominent, chemical strategies for the functionalization of the C-15 position have also been explored. These methods often involve the synthesis of a Δ¹⁵-intermediate, followed by stereoselective reactions to introduce the desired functionality. For instance, while not leading to the α-isomer, a nine-step stereoselective synthesis has been developed for the introduction of a 15β-hydroxy group, demonstrating the feasibility of chemical manipulation at this position. nih.gov The choice of reagents and reaction conditions is crucial in directing the outcome of these chemical transformations.

The broader field of C(sp³)-H functionalization offers promising avenues for the direct and selective introduction of oxygen-containing functional groups onto the steroid backbone. researchgate.netnih.gov These advanced synthetic methods could potentially provide more efficient routes to 15α-hydroxy steroids, which are the direct precursors to the target 15α-acetoxy compounds.

Stereospecificity Challenges in Steroid Reactions at C-15 (e.g., Diborane (B8814927) Hydration)

Once a synthetic route to a Δ¹⁴- or Δ¹⁵-steroidal olefin has been established, the stereospecific introduction of the 15α-hydroxyl group becomes the next significant hurdle. Hydroboration, often utilizing diborane followed by an oxidative workup, is a common method for the hydration of alkenes. However, the stereochemical outcome of this reaction on a complex, rigid steroid nucleus is highly dependent on the steric environment of the double bond.

The hydroboration of steroidal olefins is a complex process where the borane (B79455) reagent can approach the double bond from either the α-face (bottom face) or the β-face (top face) of the molecule. The facial selectivity is governed by the steric hindrance posed by the surrounding substituents, particularly the angular methyl or ethyl groups. researchgate.net For instance, the hydroboration of 5α-cholest-8-ene provides a route to oxygenated steroids, with the stereochemical course of the reaction being a key consideration. nih.gov

The reaction is believed to proceed through the initial formation of a π-complex between the borane and the alkene, which then transitions to a four-centered intermediate. researchgate.net The relative stability of these transition states for α- and β-attack determines the final stereochemical outcome. The rigid, trans-fused ring structure of most of the steroid skeleton fixes the conformation and, consequently, the accessibility of each face of the double bond. libretexts.orglibretexts.org Therefore, achieving the desired 15α-hydroxy configuration requires careful consideration of the substrate's stereochemistry and the potential for steric shielding of the β-face.

Reaction Reagent Key Challenge Influencing Factors
Hydroboration of Δ¹⁵-steroidDiborane (B₂H₆)Achieving high stereoselectivity for the α-attack.Steric hindrance from angular methyl/ethyl groups and the overall conformation of the D-ring.

Conformational Analysis of 13-Ethylprogestogens via Theoretical Calculations and Spectroscopy

The reactivity and biological activity of 13-ethylprogestogens, including gestodene and its analogues, are intrinsically linked to their three-dimensional shape or conformation. Understanding the preferred conformations of these molecules is therefore crucial for predicting their chemical behavior and designing synthetic routes. A combination of theoretical calculations and spectroscopic methods provides powerful tools for this conformational analysis.

Theoretical calculations, such as those at the B3LYP/6-31G(*) level, have been employed to determine the conformational preferences of a series of 13-ethylsteroids. nih.gov These studies focus on key geometrical features, including the inversion of the A-ring and the orientation of the 13-ethyl group. For gestodene, it has been shown that the absence of the C10 methyl group facilitates the inversion of the A-ring compared to other progestogens like norethisterone. nih.gov While the 1α,2β-half-chair conformation of the A-ring is generally preferred, the orientation of the 13-ethyl group is also a critical factor. In most 13-ethylprogestogens, a trans orientation is favored; however, in gestodene, the gauche conformation is also significantly populated. nih.gov

These theoretical findings are corroborated by experimental data from high-field Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov NMR provides detailed information about the spatial relationships between atoms within a molecule. Additionally, infrared (IR) and vibrational circular dichroism (VCD) spectroscopy, when combined with theoretical calculations, can offer significant insights into the conformational distributions of steroids in solution. nih.gov The conformation of the D-ring, which houses the C-15 position, is also a subject of conformational studies, with the 13β,14α half-chair often representing the solution conformation. researchgate.net

Method Information Obtained Relevance to this compound
Theoretical Calculations (e.g., B3LYP/6-31G(*))Preferred conformations of the steroid rings and substituent groups (e.g., 13-ethyl group). nih.govPredicts the most stable three-dimensional structure, which influences the accessibility of the C-15 position for chemical reactions.
Nuclear Magnetic Resonance (NMR) SpectroscopyExperimental validation of theoretical conformational models. nih.govProvides experimental evidence for the predicted conformations in solution.
Infrared (IR) and Vibrational Circular Dichroism (VCD) SpectroscopyInsights into conformational distributions in solution. nih.govHelps to understand the dynamic conformational equilibrium of the molecule.

Influence of Steric Hindrance on Reaction Outcomes at the 15-Position

Steric hindrance, the effect of the size of atoms or groups of atoms on the course of a chemical reaction, plays a pivotal role in the synthesis of this compound. The tetracyclic core of the steroid is a rigid and sterically crowded environment. The outcome of any reaction at the C-15 position is heavily influenced by the accessibility of this site to incoming reagents.

The steroid nucleus is characterized by a largely fixed conformation due to its trans-fused ring system. libretexts.orglibretexts.org This rigidity means that substituents at various positions have fixed axial or equatorial orientations. Axial substituents are generally more sterically hindered than their equatorial counterparts, which can significantly affect their reactivity. libretexts.org

In the context of introducing a functional group at C-15, reagents must approach the D-ring of the steroid. This approach can be hindered by several factors:

The 13-ethyl group: The size and conformation of the ethyl group at the C-13 position can shield one face of the D-ring.

The C-14 hydrogen or other substituents.

This inherent steric hindrance makes the selective functionalization of the C-15 position challenging. science.govscience.gov For instance, in a hydroboration reaction on a Δ¹⁴- or Δ¹⁵-olefin, the steric bulk of the 13-ethyl group and the rest of the steroid skeleton will direct the incoming borane to the less hindered face of the double bond. Achieving the desired 15α-stereochemistry often relies on the α-face being more accessible than the β-face. The careful design of synthetic strategies that can either overcome or utilize this steric hindrance is therefore essential for the successful synthesis of this compound and its analogues.

Advanced Analytical Characterization Methodologies for 15α Acetoxy Gestodene in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, High-Resolution MS)

The definitive identification and structural confirmation of 15α-Acetoxy-gestodene rely heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for providing detailed information about the atomic arrangement within a molecule. frontiersin.org For this compound, 1D and 2D NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are instrumental. These techniques allow researchers to map out the carbon-hydrogen framework, establish the connectivity of atoms, and determine the stereochemistry of the molecule. frontiersin.orgnih.gov While NMR is a powerful tool for structural elucidation, it is less sensitive compared to mass spectrometry. researchgate.net

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion and its fragments, enabling the determination of the elemental composition of this compound. arabjchem.orgcore.ac.uk Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry are used to obtain precise mass measurements. arabjchem.org The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers further structural insights, helping to confirm the identity of the compound. arabjchem.orgcore.ac.uk The combination of NMR and MS data provides a high level of confidence in the structural assignment of this compound. frontiersin.org

TechniqueInformation Provided for this compound
¹H NMR Provides information on the number and chemical environment of protons.
¹³C NMR Reveals the number and type of carbon atoms in the molecule.
COSY Establishes proton-proton correlations, showing which protons are coupled to each other.
HSQC Correlates proton and carbon signals, identifying which protons are attached to which carbons.
HMBC Shows long-range proton-carbon correlations, aiding in the assembly of the molecular structure.
HRMS Determines the precise molecular weight and elemental formula.
MS/MS Provides fragmentation patterns that are characteristic of the molecule's structure.

Chromatographic Methods for Separation and Quantification in Complex Mixtures

Chromatographic techniques are essential for separating this compound from other related substances and for its accurate quantification in various matrices. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry are the most commonly employed methods. nih.gov

Development of HPLC and GC-MS Methods for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like steroids. labmanager.comresearchgate.net For this compound, reversed-phase HPLC methods are typically developed. These methods utilize a non-polar stationary phase (like C18) and a polar mobile phase, allowing for the separation of gestodene (B1671452) and its impurities based on their polarity. synthinkchemicals.com HPLC is particularly valuable for impurity profiling and quantifying related substances in the active pharmaceutical ingredient (API). synthinkchemicals.comveeprho.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for steroid analysis, especially for volatile and thermally stable compounds. researchgate.net While some steroids may require derivatization to increase their volatility and improve their chromatographic behavior, GC-MS offers high resolution and sensitivity. researchgate.netnih.gov The mass spectrometer provides definitive identification of the separated components based on their mass spectra. nih.gov

Applications of LC/MS/MS in Steroid Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) has become a cornerstone in modern bioanalytical and pharmaceutical analysis due to its high sensitivity, selectivity, and specificity. nih.govnih.gov This technique combines the superior separation capabilities of HPLC with the precise detection and structural confirmation of tandem mass spectrometry. nih.gov

In the context of this compound, LC/MS/MS is invaluable for:

Trace-level quantification: Detecting and quantifying low levels of the compound in complex biological matrices like plasma. researchgate.netresearchgate.net

Impurity identification: Elucidating the structures of unknown impurities present in the drug substance. veeprho.com

Metabolite profiling: Studying the metabolic fate of gestodene in biological systems.

The use of Multiple Reaction Monitoring (MRM) in LC/MS/MS allows for highly selective and sensitive quantification, making it the gold standard for many steroid analyses. researchgate.net

Impurity Profiling and Identification of this compound as a Known Impurity

Impurity profiling is a critical aspect of pharmaceutical development and quality control. veeprho.com this compound is recognized as a known impurity of Gestodene. usbio.netchemicea.compharmaffiliates.com It is listed as Gestodene EP Impurity F in the European Pharmacopoeia. chemicea.comsynthinkchemicals.com

The presence of impurities can arise from the synthetic process or degradation of the drug substance. veeprho.comwho.int For gestodene, impurities can originate from the multi-step steroid synthesis, including by-products from hydroxylation or esterification steps. veeprho.com The European Pharmacopoeia outlines specifications for various gestodene impurities, including A through L. google.com The control of these impurities is essential to ensure the safety and quality of the final drug product. veeprho.com

Other known impurities of gestodene include Gestodene - Impurity A (Δ6-Gestodene), Gestodene - Impurity E (6β-Keto-gestodene), and Gestodene EP Impurity L (Δ5(6)-Gestodene). pharmaffiliates.comchemicalbook.comsichem.deveeprho.com

Reference Standard Qualification and Application in Analytical Method Development

Analytical reference standards are highly purified compounds that are used as a benchmark for confirming the identity and purity of a substance and for calibrating analytical methods. sigmaaldrich.comedqm.eu A qualified reference standard of this compound is crucial for the accurate development and validation of analytical methods. purisys.com

The qualification of a reference standard involves extensive characterization to confirm its structure and purity. edqm.eu This includes a comprehensive set of analytical tests, such as NMR, MS, HPLC, and elemental analysis. edqm.eu

Once qualified, the this compound reference standard is used in various applications, including:

Method Development and Validation: To establish the specificity, linearity, accuracy, and precision of analytical methods like HPLC and GC-MS. mdpi.com

Impurity Identification: As a marker to identify and quantify this compound in gestodene samples.

System Suitability Testing: To ensure that the analytical system is performing correctly before running samples. mdpi.com

Statistical Approaches to Fragmentation Pattern Analysis for Steroid Characterization

The fragmentation patterns generated in mass spectrometry are a rich source of structural information. researchgate.net Statistical analysis of these patterns can reveal subtle differences between closely related steroid structures and help in their characterization.

Principal Component Analysis (PCA) is a statistical technique that can be applied to mass spectral data to identify the fragment ions that are most important for differentiating between different classes of steroids. researchgate.net By analyzing the fragmentation patterns of a series of known steroids, it is possible to build a statistical model that can be used to classify unknown steroids based on their mass spectra. researchgate.net

Furthermore, studying the fragmentation behavior of steroid isomers can provide insights into how stereochemistry influences the fragmentation process. core.ac.uk Variations in the relative abundances of certain fragment ions can be correlated with specific stereochemical features of the molecule. core.ac.uk Computational analysis, such as Density Functional Theory (DFT), can also be used to propose and verify fragmentation pathways. arabjchem.org This combined approach of experimental data and statistical analysis enhances the confidence in steroid characterization. arabjchem.orgresearchgate.net

Bioconversion and Enzymatic Transformations Leading to 15α Hydroxylated Steroids

Microbial Hydroxylation of Steroid Substrates (e.g., Fusarium culmorum 15α-Hydroxylase Activity)

The metabolic activities of microorganisms provide an effective tool for modifying the chemical structures of steroids, often with high efficiency and selectivity, enabling greener production routes for high-value steroidal drugs. nih.gov Fungi, in particular, are well-known for their ability to introduce hydroxyl groups at specific positions on the steroid nucleus.

The filamentous fungus Fusarium culmorum has been identified as a potent biocatalyst for the 15α-hydroxylation of a variety of steroid compounds. nih.govmdpi.com Studies have demonstrated that the F. culmorum strain AM 282 actively hydroxylates numerous steroids with diverse structures. nih.govresearchgate.net For instance, when transforming B-nor analogues of dehydroepiandrosterone (B1670201) (DHEA) and its acetate (B1210297), F. culmorum yields 15α-hydroxy-B-nor-DHEA as the sole product. nih.govmdpi.com The transformation of the androstenedione (B190577) (AD) analogue results in a mixture of its 15α- and 6α-hydroxy derivatives. nih.gov The regio- and stereoselectivity of these reactions are characteristic of this fungal strain. nih.govmdpi.com

Besides Fusarium, other fungi are industrially significant. Penicillium raistrickii is used commercially for the 15α-hydroxylation of 13-ethyl-estr-4-ene-3,17-dione, a key intermediate in the synthesis of gestodene (B1671452). researchgate.net Furthermore, researchers have functionally reconstituted a steroid hydroxylase from the fungus Thanatephorus cucumeris in Mycolicibacterium neoaurum for the 15α-hydroxylation of progesterone (B1679170). researchgate.net

Microbial Sources for 15α-Hydroxylation of Steroids
MicroorganismSteroid SubstratePrimary ProductReference
Fusarium culmorum AM 282B-nor-dehydroepiandrosterone (B-nor-DHEA)15α-hydroxy-B-nor-DHEA nih.govmdpi.com
Fusarium culmorum AM 282B-nor-androstenedione15α-hydroxy-B-nor-androstenedione and 6α-hydroxy-B-nor-androstenedione nih.gov
Penicillium raistrickii ATCC 1049013-ethyl-estr-4-ene-3,17-dione15α-hydroxy-13-ethyl-estr-4-ene-3,17-dione researchgate.net
Thanatephorus cucumeris (enzyme in M. neoaurum)Progesterone15α-hydroxyprogesterone researchgate.net
Filamentous FungiDehydroepiandrosterone (DHEA)3β,7α,15α-trihydroxy-5-androstene-17-one researchgate.net

Understanding the Molecular Nature of Cytochrome P-450 Monooxygenases in Steroid Biotransformation

The enzymatic hydroxylation of steroids is predominantly catalyzed by Cytochrome P450 monooxygenases (CYPs or P450s). frontiersin.org These are versatile, heme-containing enzymes found across all biological kingdoms that are involved in the biosynthesis of natural products, drug metabolism, and steroid biosynthesis. frontiersin.orgmdpi.com In steroid biotransformations, P450s are of immense interest because they can hydroxylate inactive C-H bonds with high regio- and stereoselectivity. nih.govasm.org

Fungal enzymatic hydroxylation reactions are typically mediated by P450 systems that consist of a monooxygenase (CYP) with a heme-iron center and an NADPH-cytochrome P450 reductase. nih.gov The catalytic mechanism for simple C-hydroxylation reactions is generally understood to involve a perferryl oxygen species (formally FeO³⁺). mdpi.com However, more complex steroid transformations may involve a ferric peroxide anion (Fe³⁺O₂⁻). mdpi.com

Mammalian P450s involved in steroidogenesis, such as CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1, and CYP19A1, are often membrane-anchored proteins that associate with redox partners to form functional systems. mdpi.com The study of these enzymes provides a framework for understanding microbial P450s. Research into the P450 monooxygenase from F. culmorum AM 282, for example, aims to understand the molecular basis for its specific ability to perform 15α-hydroxylation on steroidal compounds. nih.govresearchgate.net

Key Cytochrome P450 Enzymes in Steroid Biotransformation
Enzyme Family/NameFunction/Reaction CatalyzedContextReference
CYP11A1 (P450scc)Converts cholesterol to pregnenolone (B344588), the first rate-limiting step in steroid hormone synthesis.Human steroidogenesis mdpi.commdpi.com
CYP17A1Catalyzes two steps: allylic hydroxylation and a lyase reaction in the synthesis of androgens from pregnenolone and progesterone.Human steroidogenesis mdpi.com
CYP21Performs 21-hydroxylation of 17α-hydroxyprogesterone.Human steroidogenesis; used as a model for whole-cell biotransformation studies. nih.gov
CYP154C3Catalyzes regio- and stereospecific hydroxylation of various steroids at the 16α position.Bacterial (Streptomyces griseus) asm.org
P450 from Penicillium raistrickiiPerforms 15α-hydroxylation of a gestodene precursor.Fungal biotransformation researchgate.net

Regio- and Stereospecificity of Enzymatic Hydroxylation in Steroid Compounds

A significant advantage of using enzymes like P450s for steroid modification is their remarkable ability to perform reactions with high regio- and stereospecificity. asm.orgnih.gov This specificity is a major challenge in traditional synthetic organic chemistry but is often achieved with precision by biocatalysts. nih.gov

The specific outcome of an enzymatic hydroxylation depends on the three-dimensional structure of the enzyme's active site and how the steroid substrate binds within it. For example, analysis of the transformation of B-nor-DHEA by F. culmorum suggests that the 15α-hydrogen atom of the substrate is positioned closer to the heme oxygen of the cytochrome P-450 hydroxylase, leading to selective hydroxylation at that position. mdpi.com Similarly, CYP154C3 from Streptomyces griseus shows strong binding to various steroids and consistently hydroxylates them at the 16α position. asm.org

Controlling and altering this specificity is a key area of research. Directed evolution, using techniques like iterative saturation mutagenesis, has been successfully employed to engineer P450 enzymes. nih.gov For instance, mutants of the P450 BM3 enzyme have been developed to be highly selective for either 2β- or 15β-hydroxylation of testosterone. nih.gov This approach of evolving enzymes for both high activity and selectivity is crucial for creating biocatalysts tailored for specific industrial applications, such as the synthesis of C16-hydroxylated glucocorticoids or C7-hydroxylated neuroprotective steroids. nih.govacs.org

Examples of Regio- and Stereospecific Steroid Hydroxylation
Enzyme/MicroorganismSubstratePosition of HydroxylationKey FindingReference
Fusarium culmorumB-nor-DHEA15α (sole product)High regio- and stereoselectivity based on substrate fit in the active site. nih.govmdpi.com
CYP154C3 (S. griseus)Δ⁴-androstene-3,17-dione16αEnzyme shows strong binding affinity and specificity for the 16α position across various steroids. asm.org
P450 BM3 (Evolved Mutant)Testosterone15β (96-97% selectivity)Directed evolution successfully controlled selectivity between 2β and 15β positions. nih.gov
P450-BM3 (Evolved Mutant)Various steroids (e.g., dehydroepiandrosterone)C7βFocused mutagenesis led to mutants with high activity and selectivity for the C7β position. nih.gov
CYP154C7 (Streptomyces sp.)Androstenedione, Progesterone16αDemonstrated effective conversion and high specificity for 16α-hydroxylation. nih.gov

Biocatalytic Approaches for the Green Production of Steroid Intermediates

A key trend is the use of engineered microorganisms as whole-cell biocatalysts for steroid production. mdpi.com Mycobacterium species are particularly important as they can utilize inexpensive and abundant phytosterols (B1254722) as starting materials. mdpi.comnih.gov Through genetic modification, these strains can be engineered to efficiently convert phytosterols into valuable C19 and C22 steroid intermediates. mdpi.comrsc.org For instance, engineered Mycobacterium neoaurum has been used to directly convert phytosterols to C-17-hydroxylated steroids by implementing a cofactor regeneration system alongside a 17β-hydroxysteroid dehydrogenase enzyme. nih.gov

These biocatalytic strategies offer a more sustainable and economically viable alternative to traditional chemical methods. bohrium.comrsc.org Further advances in metabolic engineering and synthetic biology are expected to yield novel microbial cell factories capable of producing a wider range of complex steroid molecules from simple, renewable resources. bohrium.com

Mechanistic and Receptor Interaction Studies Preclinical, Non Human of 15α Acetoxy Gestodene Analogues

Investigation of Estrogenic Effects Mediated by A-Ring Reduced Metabolites of Gestodene (B1671452) (e.g., 3β,5α-Tetrahydro Reduced Derivative)

Studies have demonstrated that the estrogenic effects attributed to gestodene are not caused by the parent compound but are mediated by its A-ring reduced metabolites. nih.govbioscientifica.com The primary metabolites involved are the 3β,5α-tetrahydro reduced derivative (3β,5α-GSD) and the 3α,5α-tetrahydro reduced derivative (3α,5α-GSD). nih.gov

Research has shown that the bioconversion of 19-nor progestins like gestodene into their tetrahydro derivatives leads to a loss of progestational activity and the acquisition of estrogenic properties. oup.comoup.com Specifically, the 3β,5α-tetrahydro derivative of gestodene has been identified as exhibiting the most significant estrogenic activity. bioscientifica.comoup.com In vivo studies in castrated female rats have shown that the administration of 3β,5α-GSD resulted in a significant increase of estrogen-dependent progestin receptors (PR) in the anterior pituitary, an effect characteristic of estradiol (B170435) benzoate. nih.govnih.gov This indicates that the metabolite can induce estrogenic responses in target tissues. Further studies have suggested that these metabolites with intrinsic estrogen-like activity may also be responsible for insulinotropic effects. nih.gov

Receptor Binding Studies via Displacement Analysis (e.g., Estrogen Receptor Interaction)

Receptor binding studies using displacement analysis have been instrumental in confirming the interaction of gestodene metabolites with the estrogen receptor. nih.govbioscientifica.com These studies have consistently shown that gestodene itself does not bind to the ER. nih.govbioscientifica.comnih.gov However, its A-ring reduced metabolites demonstrate a significant binding affinity.

The 3β,5α-tetrahydrogestodene (3β,5α-GSD) derivative, in particular, interacts with the ER with a relatively high affinity. nih.govbioscientifica.com Its isomer, 3α,5α-tetrahydrogestodene (3α,5α-GSD), also binds to the ER, but to a lesser extent. nih.govbioscientifica.comnih.gov In displacement studies with cytosol from MCF-7 M cells, gestodene at very high concentrations was able to displace radiolabeled estradiol, with a relative binding affinity (RBA) of 0.025%. nih.gov More specifically, the 3β,5α-tetrahydro derivative of gestodene showed the ability to displace bound [3H]E2 from the ERα with a relative binding affinity of 5.23 compared to estradiol (set at 100). oup.com

CompoundTarget ReceptorRelative Binding Affinity (RBA) % vs EstradiolFinding
Gestodene (GSD)Estrogen Receptor (ER)Does not bindConfirms lack of direct estrogenic activity of the parent compound. nih.govbioscientifica.com
3β,5α-Tetrahydrogestodene (3β,5α-GSD)Estrogen Receptor α (ERα)5.23Shows significant interaction with the ERα, explaining its estrogenic effects. oup.com
3α,5α-Tetrahydrogestodene (3α,5α-GSD)Estrogen Receptor (ER)Lower than 3β,5α-GSDBinds to the ER but with a lesser affinity than its 3β isomer. nih.govbioscientifica.com

Molecular Bioassays for Receptor-Mediated Transcription Activation (e.g., Yeast and HeLa Cell Systems)

To assess the functional consequences of receptor binding, molecular bioassays have been employed. These assays measure the ability of a compound to activate receptor-mediated transcription of a reporter gene. Two common systems used are yeast co-transfected with the human ERα gene and a reporter vector, and the HeLa cell expression system. nih.govbioscientifica.com

In both yeast and HeLa cell systems, the A-ring reduced metabolites of gestodene have been shown to activate hERα-mediated transcription in a dose-dependent manner. nih.govbioscientifica.comnih.gov The 3β derivative of GSD consistently exhibited a significantly greater estrogenic effect than its 3α isomer. nih.govbioscientifica.com Unmodified gestodene and its 5α-dihydro metabolite were found to be completely ineffective in activating transcription, further supporting the idea that the estrogenic activity arises from the tetrahydro metabolites. nih.govbioscientifica.com The pure steroidal anti-estrogen ICI-182,780 was able to diminish the transactivation induced by both 3β-GSD and 3α-GSD, confirming that the effect is mediated through the estrogen receptor. nih.govnih.gov

CompoundAssay SystemReporter GeneResult
3β,5α-Tetrahydrogestodene (3β,5α-GSD)Yeast Expression System (hERα)β-galactosidaseDose-dependent activation; greater effect than 3α isomer. nih.govbioscientifica.com
3α,5α-Tetrahydrogestodene (3α,5α-GSD)Yeast Expression System (hERα)β-galactosidaseDose-dependent activation; lesser effect than 3β isomer. nih.govbioscientifica.com
Gestodene (GSD)Yeast Expression System (hERα)β-galactosidaseCompletely ineffective. nih.govbioscientifica.com
3β,5α-Tetrahydrogestodene (3β,5α-GSD)HeLa Cells (hERα)Chloramphenicol Acetyl Transferase (CAT)Dose-dependent activation; greater effect than 3α isomer. bioscientifica.comnih.gov
3α,5α-Tetrahydrogestodene (3α,5α-GSD)HeLa Cells (hERα)Chloramphenicol Acetyl Transferase (CAT)Dose-dependent activation; lesser effect than 3β isomer. bioscientifica.comnih.gov
Gestodene (GSD)HeLa Cells (hERα)Chloramphenicol Acetyl Transferase (CAT)Completely ineffective. bioscientifica.comnih.gov

Impact of Steroid Modifications on Receptor Affinity and Activity in in vitro Models

The chemical modification of the gestodene steroid structure, specifically the reduction of the A-ring, has a profound impact on its receptor affinity and biological activity. oup.comoup.com The conversion of gestodene to its 5α-dihydro and subsequently to its 3α,5α- and 3β,5α-tetrahydro derivatives results in a significant shift in its hormonal properties. oup.com

This hydrogenation of the A-ring double bond leads to a decrease in progestational activity. oup.comoup.com While the dihydro-reduced metabolites primarily bind to progestin receptors, the tetrahydro-reduced metabolites lose their affinity for the PR and gain significant binding affinity for the ER. oup.comoup.com This structural change is the key determinant for the acquisition of estrogenic activities. oup.com The 3β,5α-tetrahydro derivatives of both gestodene and norethisterone have been identified as selective agonists for ERα, showing high induction of gene transcription via this receptor subtype, while having minimal to no activity on ERβ. oup.com This subtype selectivity highlights the nuanced effects of specific steroid modifications. The binding affinity of a progestin to a steroid receptor does not solely determine its activity; the subsequent receptor transactivation is also crucial. oup.com

Metabolic Studies Non Human Models of 15α Acetoxy Gestodene and Gestodene Metabolites

Identification of Metabolic Pathways in Preclinical Animal Models (e.g., Liver S9 Fractions)

In vitro systems utilizing liver subcellular fractions are instrumental in elucidating the metabolic pathways of xenobiotics. Liver S9 fractions, which contain both microsomal and cytosolic enzymes, offer a comprehensive model for studying Phase I and Phase II metabolism. kosheeka.com Studies on gestodene (B1671452) have primarily been conducted using liver microsomes and cytosol, which are components of the S9 fraction.

The primary metabolic pathways for gestodene identified in these preclinical systems are A-ring reduction and hydroxylation. nih.gov In vitro incubations with human liver cytosol and microsomes have shown that the major biotransformation, A-ring reduction, occurs in the cytosolic fraction. nih.gov Concurrently, hydroxylation reactions are catalyzed by microsomal enzymes. nih.gov Specifically, the cytochrome P450 (CYP) isozyme CYP3A4 has been identified as the key enzyme responsible for the hydroxylation of gestodene. nih.goviarc.fr The use of liver microsomes from various animal models, including rats, dogs, and monkeys, is a standard approach to investigate and compare these metabolic pathways across species. nih.govnih.gov

In Vitro SystemMetabolic PathwayLocationKey Enzymes
Liver CytosolA-ring ReductionCytosolicReductases
Liver MicrosomesHydroxylationMicrosomalCYP3A4
Liver S9 FractionA-ring Reduction, Hydroxylation, ConjugationCytosolic & MicrosomalReductases, CYPs, UGTs, SULTs

Characterization of Metabolites Resulting from A-ring Reduction

The reduction of the A-ring of the gestodene steroid nucleus is a significant metabolic step. This biotransformation leads to the formation of several key metabolites. The primary products of this pathway are dihydrogestodene and various isomers of tetrahydrogestodene. nih.gov

The main A-ring reduced metabolites identified are:

Dihydrogestodene : Formed as a major metabolite in cytosolic incubations. nih.gov

3α,5α-Tetrahydrogestodene : A tetrahydro derivative resulting from further reduction.

3β,5α-Tetrahydrogestodene : Another key tetrahydro metabolite.

It has been demonstrated through both in vivo and in vitro studies that the bioconversion of gestodene to its tetrahydro derivatives results in a significant alteration of its biological activity. iarc.fr This metabolic step leads to the loss of progestational activity. iarc.fr

Parent CompoundMetaboliteMetabolic Pathway
GestodeneDihydrogestodeneA-ring Reduction
Gestodene3α,5α-TetrahydrogestodeneA-ring Reduction
Gestodene3β,5α-TetrahydrogestodeneA-ring Reduction

Enzymatic Activities Involved in Steroid Metabolism (e.g., UDP Glycosyltransferases, Sulfotransferases)

The metabolism of gestodene involves a concert of Phase I and Phase II enzymatic activities.

Phase I Metabolism: As established, the primary Phase I reactions are hydroxylation and reduction.

Cytochrome P450 (CYP) enzymes , particularly CYP3A4 , are responsible for the hydroxylation of gestodene. nih.gov This has been confirmed in studies with human liver microsomes where the reaction was significantly inhibited by ketoconazole, a known CYP3A4 inhibitor. nih.gov

Reductases located in the liver cytosol are responsible for the reduction of the A-ring, leading to dihydro- and tetrahydro- metabolites. nih.gov

Phase II Metabolism: Following Phase I reactions, the metabolites are often conjugated to increase their water solubility and facilitate excretion. The primary Phase II enzymes involved in steroid metabolism are UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). rjpbr.com

UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the metabolite. nih.gov Evidence for their role in gestodene metabolism comes from excretion data, which shows that a significant portion of gestodene metabolites are eliminated as glucuronide conjugates. wikipedia.org

Sulfotransferases (SULTs) are responsible for sulfate (B86663) conjugation. rjpbr.com Similar to glucuronidation, a substantial fraction of gestodene metabolites are excreted as sulfate conjugates, indicating the involvement of SULT enzymes in its metabolic pathway. wikipedia.org

Enzyme FamilySpecific Enzyme(s)Metabolic Reaction
Cytochrome P450CYP3A4Hydroxylation
ReductasesCytosolic reductasesA-ring reduction
UDP-glucuronosyltransferasesUGTsGlucuronidation
SulfotransferasesSULTsSulfation

Species Differences in Metabolic Enzyme Characteristics

Significant species differences exist in the characteristics and activities of drug-metabolizing enzymes, which is a critical consideration when extrapolating preclinical data to humans. These differences are observed in both Phase I and Phase II enzymes.

Studies comparing the UGT and SULT activities in liver S9 fractions from humans, monkeys, dogs, and rats have revealed substantial variability. rjpbr.comresearchgate.net For example, when using 7-hydroxycoumarin as a substrate, dog UGTs showed the highest Km and Vmax values, indicating different enzyme kinetics compared to other species. rjpbr.com While there were no significant differences in the Km for sulfation among humans, monkeys, and rats, the value in dogs was notably different. rjpbr.com

In the context of Phase I metabolism, studies with other progestins like desogestrel (B1670305) have shown different metabolic profiles between rats and dogs. nih.gov In rats, metabolism occurred mainly at the C3, C5, C11, and C15 positions, while in dogs, it was focused on the C3 and C17 positions, with the formation of unique D-homo metabolites not seen in other species or in vitro systems. nih.gov Similarly, in vitro metabolism studies of other compounds in liver microsomes from humans, monkeys, dogs, rats, and mice have shown that while the types of metabolites can be similar (qualitative similarity), their formation rates can vary significantly (quantitative differences). nih.govwebdeveterinaria.com

These findings underscore the importance of using multiple animal models in preclinical studies to get a broader understanding of the potential metabolic pathways of a compound like 15α-Acetoxy-gestodene and its metabolites. Monkeys, for instance, have been suggested to be more reliable than other animal species in predicting human pharmacokinetics for drugs metabolized by UGTs. nih.gov

Structure Activity Relationship Sar Investigations Focusing on the 15α Acetoxy Modification

Comparative Analysis of Biological Activities of Gestodene (B1671452) and its 15α-Acetoxylated Analogue

Gestodene is a potent synthetic progestogen, a member of the gonane (B1236691) subgroup of the 19-nortestosterone family of progestins. wikipedia.org It is structurally very similar to levonorgestrel, with the key difference being an additional double bond between the C15 and C16 positions. wikipedia.orgnih.gov This modification makes gestodene a highly potent progestogen, in fact, it is considered the most potent progestin currently utilized in oral contraceptives based on the dosage required to inhibit ovulation. wikipedia.orgnih.gov Gestodene also exhibits weak androgenic, antimineralocorticoid, and glucocorticoid activities. wikipedia.orgnih.gov

The introduction of a 15α-acetoxy group to the gestodene structure results in 15α-Acetoxy-gestodene. This compound is primarily known as an impurity and a key intermediate in the synthesis of gestodene itself. usbio.netresearchgate.net The synthesis of gestodene often involves a 15α-hydroxylated intermediate, which is subsequently esterified to form the 15α-acetoxy derivative before further reactions create the final gestodene molecule. google.comgoogle.com

While extensive data exists on the biological activities of gestodene, information on the specific biological activities of this compound is less prevalent in publicly available research. It is primarily characterized as a synthetic intermediate. usbio.netgoogle.com However, by examining the parent compound, we can infer the foundational activities that are modulated by the 15α-acetoxy substitution. Gestodene's high progestational activity is central to its function. nih.govkup.at It binds with high affinity to the progesterone (B1679170) receptor (PR) and also to sex hormone-binding globulin (SHBG). wikipedia.orgglowm.com Its androgenic activity is considered weak. wikipedia.orgglowm.com

A comparative analysis would necessitate direct testing of this compound in the same assays as gestodene. Based on structure-activity relationships of other steroids, the addition of the bulky acetoxy group at the 15α position would be expected to alter the binding affinity and subsequent activity at various steroid receptors.

Table 1: Comparison of Androgenic Receptor Affinities and Progestational Potency Data for this compound is not widely available and is inferred for comparative context.

CompoundRelative Binding Affinity for Androgen Receptor (DHT = 1.0)Relative Oral Progestational Activity (Norethisterone = 1)
Dihydrotestosterone (DHT)1.000-
Levonorgestrel0.220 glowm.comHigh
Gestodene0.154 glowm.comVery High nih.govkup.at
3-ketodesogestrel0.118 glowm.comHigh
Norgestimate0.005 glowm.comHigh
Progesterone0.003 glowm.comLow
This compoundNot AvailableNot Available

Role of the 15α-Acetoxy Group in Modulating Steroid Receptor Interactions

The interaction of a steroid with its receptor is a highly specific, three-dimensional process. glowm.com The shape of the steroid molecule and the distribution of its functional groups are critical for high-affinity binding to the ligand-binding domain (LBD) of a nuclear receptor. glowm.comoncohemakey.com Steroid receptors, such as the progesterone receptor (PR) and androgen receptor (AR), are intracellular proteins that act as ligand-activated transcription factors to modulate gene expression. oncohemakey.comwikipedia.org

Similarly, for the androgen receptor, the specificity of binding is tightly controlled by the steroid's structure. nih.gov The relatively weak androgenicity of gestodene is a key feature. glowm.comnih.gov The introduction of the 15α-acetoxy group could further decrease the affinity for the AR due to steric clashes within the receptor's binding pocket, potentially leading to an even lower androgenic profile. Structure-activity relationship studies on other steroids have shown that substitutions at various positions can dramatically alter receptor binding and activity. unicamp.brresearchgate.net

Design and Synthesis of 15-Substituted Gestodene Derivatives for SAR Studies

The synthesis of gestodene and its derivatives is a multi-step process, often starting from 18-methyl-estr-4-en-3,17-dione. nih.gov A key strategy involves the introduction of a hydroxyl group at the C15 position, often achieved through microbiological hydroxylation using fungi like Penicillium raistrickii. researchgate.netresearchgate.net This 15α-hydroxy intermediate is a crucial precursor. researchgate.netgoogle.com

For structure-activity relationship (SAR) studies, this 15α-hydroxy intermediate serves as a versatile platform for creating a variety of 15-substituted derivatives. The synthesis of this compound itself is an example of this, involving the acylation (esterification) of the 15α-hydroxyl group. google.com

Synthetic Route for 15-Substituted Derivatives:

Starting Material: 13-ethyl-gon-4-en-3,17-dione (or a related precursor).

Microbiological Hydroxylation: Introduction of a hydroxyl group at the 15α position to yield 13-ethyl-15α-hydroxy-gon-4-en-3,17-dione. researchgate.net

Protection of Carbonyl Groups: Selective protection of the C3 and/or C17 carbonyls is often necessary to direct subsequent reactions. For example, the C3 ketone can be protected as a ketal. google.comgoogle.com

Modification of the 15α-Hydroxyl Group: The hydroxyl group can be converted into various other functional groups to study their effect on biological activity. This can include:

Esterification: Reaction with different acid chlorides or anhydrides to create a series of esters with varying chain lengths and electronic properties.

Etherification: Conversion to ethers.

Oxidation: Oxidation to a 15-keto group.

Elimination: Dehydration to introduce a double bond.

Introduction of the 17α-Ethynyl Group: The final step typically involves the ethynylation of the C17 ketone to produce the desired 17α-ethynyl-17β-hydroxy configuration characteristic of gestodene and its derivatives. google.comnih.gov

Deprotection: Removal of any protecting groups to yield the final 15-substituted gestodene derivative. google.com

By systematically varying the substituent at the C15 position, researchers can probe the steric and electronic requirements for optimal interaction with steroid receptors, leading to a deeper understanding of the SAR. unicamp.brresearchgate.net

Impact of the 15,16-Double Bond on Biological Activity and Potential Antiviral Properties

While the impact of the 15,16-double bond on progestational and androgenic activity is well-documented, its influence on other potential biological activities, such as antiviral properties, is an area of ongoing research for steroids in general. Some steroid derivatives have been investigated for a range of therapeutic applications beyond hormonal effects. researchgate.net For instance, certain steroidal compounds have been synthesized and tested as potential antitumor agents. researchgate.net

The investigation into the antiviral properties of specific gestodene derivatives is not extensively covered in the available literature. However, research into other compounds has shown that small molecules, including some with steroid-like structures, can exhibit antiviral activity. researchgate.net For example, studies have explored how different molecules might inhibit viral replication. researchgate.net The unique electronic configuration and stereochemistry conferred by the 15,16-double bond in the gestodene scaffold could potentially influence interactions with viral proteins, but specific studies on gestodene's antiviral effects are not prominent.

Impurity Profiling and Control in Steroid Synthesis Research: the Case of 15α Acetoxy Gestodene

Academic Investigations into the Formation Mechanisms of Synthetic Impurities

Academic and industrial research into the synthesis of Gestodene (B1671452) has identified 15α-Acetoxy-gestodene as a critical process-related impurity. Its formation is intrinsically linked to the synthetic route chosen to introduce the C15-C16 double bond, a key structural feature of the Gestodene molecule.

Several synthetic pathways for Gestodene start from a 15α-hydroxylated steroid intermediate, such as 15α-hydroxy-18-methyl-estr-4-en-3,17-dione. nih.govresearchgate.netgoogle.comgoogle.comgoogleapis.comresearchgate.net A common strategy to create the C15-C16 double bond involves a two-step process:

Esterification: The 15α-hydroxy group is first converted into a better leaving group. Acylation of this hydroxyl group, often using an acetylating agent, forms a 15α-acetoxy intermediate. google.comgoogleapis.com

Elimination: The 15α-acetoxy group is then eliminated to form the desired C15-C16 double bond.

The formation of this compound as an impurity occurs when this elimination step is incomplete. If the reaction conditions are not optimized, a portion of the 15α-acetoxy intermediate may persist through the final synthetic steps, including the ethynylation at the C17 position, ultimately appearing as an impurity in the final Gestodene API. google.comgoogleapis.com Therefore, this compound is not a product of a side reaction, but rather a key intermediate that has failed to undergo complete conversion. The challenge in Gestodene synthesis is to drive the elimination reaction to completion without generating other degradation products. google.com

Strategies for Mitigating Impurity Formation during Gestodene Synthesis

Given that this compound is an unreacted intermediate, strategies to mitigate its presence focus on optimizing the elimination reaction and implementing effective purification methods.

Process Optimization: Research has focused on carefully controlling the conditions of the elimination reaction. Key parameters that are optimized to drive the reaction to completion include:

Choice of Base and Reagents: The selection and amount of the base used to induce the elimination are critical. google.com

Solvent System: The reaction solvent can significantly influence the reaction rate and the formation of by-products.

Temperature and Reaction Time: Ensuring sufficient time at an optimal temperature is necessary for the elimination to proceed to completion.

One patented process highlights a method of introducing the double bond at an early stage under mild conditions to avoid harsh reaction conditions later in the synthesis that could lead to a mixture of impurities. googleapis.com

Purification Techniques: Even with an optimized process, trace amounts of impurities may remain. Post-synthesis purification is a crucial final step.

Recrystallization: A common and effective method for purifying the final Gestodene product is recrystallization. googleapis.com Selecting an appropriate solvent or mixture of solvents can effectively separate Gestodene from less soluble or more soluble impurities like this compound.

Chromatography: While more common at the laboratory scale, column chromatography can be used to separate impurities with very similar properties to the main compound.

A process described in a European Patent demonstrated that through careful process control and purification, batches of Gestodene could be produced where major impurities were "well below the limits mentioned in the European Pharmacopoeia". googleapis.com

Method Development for Quantitative Analysis of this compound as a Process-Related Impurity

To ensure the purity of Gestodene, robust analytical methods are required to detect and quantify process-related impurities like this compound. High-Performance Liquid Chromatography (HPLC) is the primary technique used for this purpose. americanpharmaceuticalreview.comsynthinkchemicals.com

Developing a quantitative HPLC method involves several key steps:

Column and Mobile Phase Selection: A reversed-phase C18 column is typically used for steroid analysis. jchr.orgscielo.brnih.gov The mobile phase, often a mixture of acetonitrile (B52724) and/or methanol (B129727) with a buffered aqueous solution, is optimized to achieve a clear separation between the main Gestodene peak and the peaks of all potential impurities, including this compound. researchgate.nettaylors.edu.my

Detector Wavelength: A UV detector is commonly employed, with the wavelength set to a value that provides good sensitivity for both Gestodene and its impurities. nih.govresearchgate.net

Method Validation: The method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for purpose. nih.govresearchgate.net This includes demonstrating specificity, linearity, accuracy, precision, and establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for this compound. jchr.orgresearchgate.net

A critical component for validating the method and ensuring accurate quantification is the availability of a certified reference standard of this compound.

Table 1: Illustrative HPLC Parameters for Impurity Analysis

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides effective separation for steroids and related non-polar compounds. scielo.brnih.gov
Mobile Phase Isocratic or Gradient mixture of Acetonitrile/Methanol and Water/BufferElutes the compounds from the column, with the composition optimized for resolution. researchgate.net
Flow Rate 1.0 mL/minControls the speed of the separation and influences peak shape. scielo.brnih.gov
Detection UV at ~240 nmMonitors the column effluent and detects UV-absorbing compounds like Gestodene. googleapis.com
Injection Volume 10-20 µLThe amount of sample introduced into the system for analysis. scielo.br
Reference Standard Certified this compoundUsed to confirm the identity (by retention time) and to quantify the impurity.

Application of Advanced Analytical Techniques for Impurity Characterization in Research Batches

While HPLC is used for routine quantitative analysis, the initial identification and structural confirmation of unknown impurities in research and development batches require more advanced analytical techniques. americanpharmaceuticalreview.com Hyphenated techniques, which couple the separation power of chromatography with the detection power of mass spectrometry, are invaluable for this purpose. synthinkchemicals.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the cornerstone of impurity characterization. synthinkchemicals.comnih.gov

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an impurity with extremely high accuracy. americanpharmaceuticalreview.com This allows for the determination of its elemental composition, which is a critical first step in identification.

Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, the impurity ion is isolated and fragmented. americanpharmaceuticalreview.comresearchgate.net The resulting fragmentation pattern provides a "fingerprint" that reveals structural details, allowing researchers to piece together the molecule's structure and confirm its identity as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, the impurity may need to be isolated, typically by preparative HPLC. synthinkchemicals.com The pure sample can then be analyzed by NMR, which provides detailed information about the carbon-hydrogen framework of the molecule, confirming the exact position of the acetoxy group and other functional groups. synthinkchemicals.com

Table 2: Advanced Analytical Techniques for Impurity Characterization

TechniqueApplication in Impurity Profiling
LC-MS Separates impurities from the API and provides their molecular weights. nih.gov
HRMS Provides highly accurate mass measurements to determine the elemental formula of an unknown impurity. americanpharmaceuticalreview.com
MS/MS Fragments the impurity to obtain structural information for identification. researchgate.net
NMR Provides definitive structural elucidation of isolated impurities. synthinkchemicals.com

Future Research Directions and Emerging Methodologies for 15α Acetoxy Gestodene and Steroid Chemistry

Development of Green Chemistry Approaches for Steroid Synthesis and Purification

The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate the environmental impact of drug manufacturing. jddhs.commdpi.com Traditional steroid syntheses are often characterized by the use of hazardous reagents, stoichiometric reactions, and large volumes of organic solvents, leading to significant waste generation. nih.gov Future research is geared towards developing more sustainable pathways for the synthesis of gestodene (B1671452), which would directly impact the steps involving its 15α-acetoxy intermediates.

Key areas of development include:

Alternative Solvents and Reaction Media: Research is focused on replacing conventional chlorinated and volatile organic solvents with greener alternatives like ionic liquids, supercritical fluids, or even water where possible. nih.gov For the multi-step synthesis of gestodene, which involves intermediates like 13β-ethyl-15α-acetoxy-gon-4-ene-3,17-dione, transitioning to benign solvent systems could drastically reduce the environmental footprint. google.com

Catalytic and Biocatalytic Methods: A major goal is to replace stoichiometric reagents with catalytic alternatives. This includes the use of heterogeneous catalysts that can be easily recovered and reused, and biocatalysis, which employs enzymes to perform specific transformations with high selectivity under mild conditions. jddhs.com This approach minimizes waste and energy consumption. nih.gov

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis and continuous flow processing can lead to faster reactions, improved yields, and reduced energy consumption compared to traditional batch processing. mdpi.com

Green Chemistry ApproachApplication in Steroid (e.g., Gestodene) SynthesisPotential Benefits
Use of Green SolventsReplacing chlorinated solvents in purification and reaction steps with ionic liquids or supercritical CO2.Reduced toxicity and environmental pollution. nih.gov
BiocatalysisEnzymatic hydroxylation to create the 15α-hydroxy precursor, replacing chemical oxidizing agents.High regio- and stereoselectivity, mild reaction conditions, reduced byproducts. jddhs.com
Continuous Flow ProcessingImplementing microreactors for key steps like acetylation or elimination reactions.Improved heat and mass transfer, enhanced safety, better scalability, and consistency. nih.gov
Heterogeneous CatalysisUsing solid-supported catalysts for hydrogenation or oxidation steps.Easy separation and recycling of the catalyst, reducing heavy-metal waste.

Integrated Computational and Experimental Design for Novel Steroid Derivatives

The integration of computational chemistry with experimental synthesis is revolutionizing drug discovery and process development. nih.govlongdom.org For gestodene and its derivatives, these approaches can accelerate the development of more efficient synthetic routes and the discovery of novel compounds with improved properties.

Mechanism Elucidation: Quantum mechanics (QM) calculations can be employed to model the reaction pathways for the introduction and elimination of the 15α-acetoxy group. Understanding the transition states and intermediates can help in optimizing reaction conditions (temperature, catalyst, solvent) to improve yield and selectivity.

Catalyst Design: Computational tools can aid in the design of novel catalysts for specific transformations. For instance, structure-based design can be used to develop enzymes or organocatalysts that are highly stereoselective for the 15α-hydroxylation or acetylation of a steroid precursor.

Virtual Screening and de novo Design: Computer-aided drug design (CADD) methods are instrumental in designing new steroid derivatives. researchgate.net By modeling the interaction of steroids with their biological targets, such as the progesterone (B1679170) receptor, researchers can design novel structures with potentially enhanced potency or a better side-effect profile. researchgate.netnih.gov Computational tools can predict the binding affinity and pharmacokinetic properties of these virtual compounds before they are synthesized, saving significant time and resources. nih.gov These design processes might envision novel progestins that could be synthesized via a 15α-acetoxy intermediate pathway.

Exploration of Unconventional Biotransformation Pathways for Steroid Functionalization

Biotransformation, using whole microorganisms or isolated enzymes, offers a powerful and sustainable alternative to traditional chemical methods for steroid modification. researchgate.net The regio- and stereospecificity of enzymes is particularly valuable for complex molecules like steroids, where achieving selective functionalization at non-activated carbon atoms is a significant chemical challenge. researchgate.netresearchgate.net

Microbial Hydroxylation: The introduction of a hydroxyl group at the 15α-position is a key step towards the 15α-acetoxy intermediate. Screening diverse microorganisms, such as fungi and bacteria, for their ability to hydroxylate gestodene precursors is a promising research avenue. koreascience.krnih.gov Cytochrome P450 monooxygenases (CYPs) are particularly adept at this and are a major focus of research for industrial steroid synthesis. researchgate.netnih.gov Identifying or engineering a CYP enzyme that can efficiently perform 15α-hydroxylation on a suitable precursor would be a significant breakthrough for a greener gestodene synthesis.

Enzyme Engineering: Advances in protein engineering and directed evolution allow for the modification of existing enzymes to enhance their activity, stability, and selectivity for a specific substrate. nih.gov An existing steroid-hydroxylating enzyme could be engineered to specifically target the 15α-position of a gestodene precursor, making the biotransformation process viable for industrial-scale production.

Pathway Engineering: Metabolic engineering of microbial hosts can be used to create "cell factories" for steroid production. This involves introducing and optimizing entire metabolic pathways into a host organism like yeast or E. coli to produce a desired steroid from a simple starting material. While complex, this approach could one day enable the de novo biosynthesis of gestodene or its key precursors.

Advanced Analytical Techniques for Real-Time Monitoring of Steroid Reactions

The optimization and control of complex chemical syntheses depend on the ability to monitor reaction progress in real-time. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. Applying PAT to gestodene synthesis would allow for tighter control over the formation and consumption of the 15α-acetoxy intermediate.

In-situ Spectroscopic Methods: Techniques such as Fourier-Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can be used for real-time, in-situ monitoring of key reactants, intermediates, and products without the need for sampling. This provides immediate feedback on reaction kinetics and endpoint determination.

Reaction Monitoring with Mass Spectrometry: The coupling of mass spectrometry (MS) to reaction vessels allows for highly sensitive and selective monitoring of the components in the reaction mixture. This can provide detailed information on the formation of the desired 15α-acetoxy intermediate and any potential byproducts.

Chromatographic Techniques: While often used for offline analysis, advances in fast chromatography, such as Ultra-High-Performance Liquid Chromatography (UHPLC), can provide rapid at-line analysis of reaction progress. researchgate.net Methods for the simultaneous determination of gestodene and related compounds have been developed using techniques like LC-MS/MS and derivative spectrophotometry, which could be adapted for process monitoring. researchgate.netscilit.com

Deeper Understanding of Stereoselective Control in Complex Steroid Synthesis

The biological activity of steroids is critically dependent on their three-dimensional structure. Therefore, controlling stereochemistry during synthesis is of paramount importance. The formation of the 15α-acetoxy group must proceed with high stereoselectivity to ensure the correct configuration for subsequent steps and the final product.

Q & A

Q. How should AI-generated data on this compound be documented in peer-reviewed studies?

  • Methodological Answer : Disclose AI use in methods sections, specifying tools (e.g., AlphaFold for protein-ligand predictions) and training datasets. Provide raw algorithmic outputs in supplementary materials. Follow COPE guidelines to avoid misrepresentation of generative AI as primary data .

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